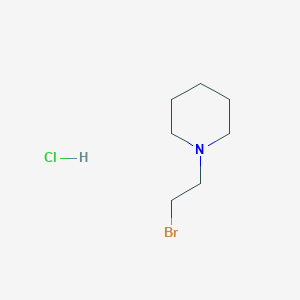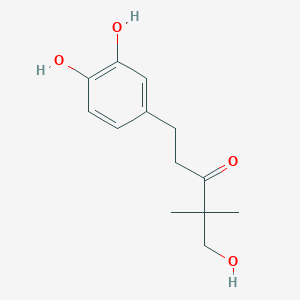
1-(3.4-Dihydroxyphenyl)-4,4-dimethyl-5-hydroxy-3-pentanone
Overview
Description
1-(3.4-Dihydroxyphenyl)-4,4-dimethyl-5-hydroxy-3-pentanone, commonly known as DHM, is a natural flavonoid that is found in the fruit of the oriental raisin tree (Hovenia dulcis). DHM has been shown to have a wide range of potential therapeutic applications due to its unique biochemical and physiological effects.
Mechanism of Action
DHM exerts its effects through various mechanisms. It has been shown to activate the Nrf2/ARE pathway, which leads to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. DHM also inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). DHM has been shown to modulate the activity of various signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
DHM has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve liver function, and enhance immune function. DHM has also been shown to have neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
DHM has several advantages for lab experiments. It is a natural compound that is easily synthesized from the extract of Hovenia dulcis fruit. It has been extensively studied for its potential therapeutic effects and has been shown to be safe and well-tolerated in animal studies. However, DHM has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain experimental settings. DHM also has a short half-life, which may require frequent dosing in animal studies.
Future Directions
There are several potential future directions for research on DHM. One area of research could be the development of novel formulations of DHM that improve its solubility and bioavailability. Another area of research could be the investigation of DHM's potential use in the treatment of neurodegenerative diseases. DHM could also be investigated for its potential use in the treatment of other diseases such as diabetes and cardiovascular disease. Finally, DHM could be studied for its potential use as a dietary supplement for its antioxidant and anti-inflammatory properties.
Scientific Research Applications
DHM has been extensively studied for its potential therapeutic effects. It has been shown to have antioxidant, anti-inflammatory, and hepatoprotective properties. DHM has been investigated for its potential use in the treatment of liver diseases, alcoholism, and cancer.
properties
IUPAC Name |
5-(3,4-dihydroxyphenyl)-1-hydroxy-2,2-dimethylpentan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-13(2,8-14)12(17)6-4-9-3-5-10(15)11(16)7-9/h3,5,7,14-16H,4,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMIDXCHAJNVNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(=O)CCC1=CC(=C(C=C1)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106174-98-5 | |
| Record name | 1-(3.4-Dihydroxyphenyl)-4,4-dimethyl-5-hydroxy-3-pentanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106174985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3.4-DIHYDROXYPHENYL)-4,4-DIMETHYL-5-HYDROXY-3-PENTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UTM3JRO2L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



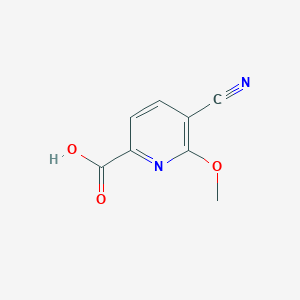
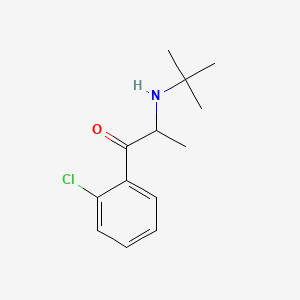
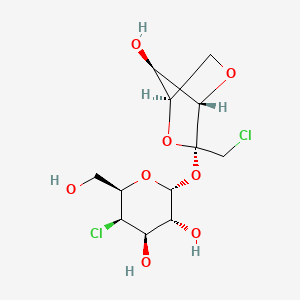
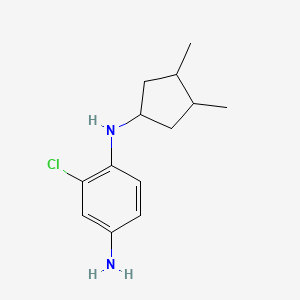
![7-Methoxy-2-thioxo-2,3,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B3319036.png)
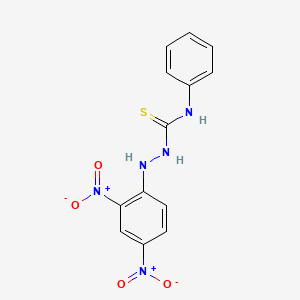
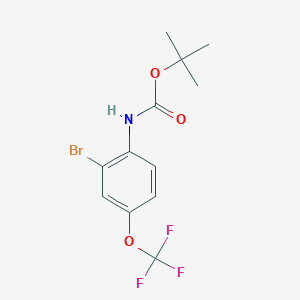
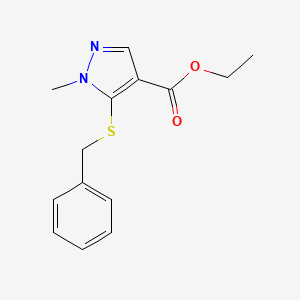

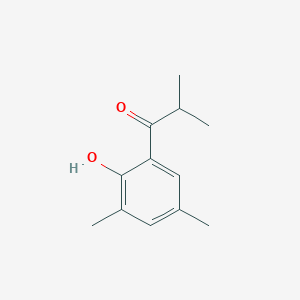
![(2-Methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B3319073.png)

![2-(Trifluoromethyl)-1h-benzo[d]imidazole-6-carbaldehyde](/img/structure/B3319089.png)
